molecular formula C21H16O3 B5575984 4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

4-ACETYLPHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

Cat. No.: B5575984
M. Wt: 316.3 g/mol
InChI Key: RZIQESSYWPXHAH-UHFFFAOYSA-N
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Description

4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate is an organic compound with the molecular formula C14H12O. It is also known by other names such as 4-Acetylbiphenyl and 4-Phenylacetophenone . This compound is characterized by the presence of an acetyl group attached to a biphenyl structure, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and reaction time, followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to various chemical transformations. The biphenyl structure provides stability and allows for interactions with aromatic systems in biological and chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 4-Biphenylcarboxaldehyde
  • 4-Phenylacetophenone
  • 4-Biphenyl methyl ketone

Uniqueness

4-Acetylphenyl [1,1’-biphenyl]-4-carboxylate is unique due to its specific acetyl-biphenyl structure, which imparts distinct chemical reactivity and stability. This makes it valuable in various synthetic and research applications compared to its similar counterparts .

Properties

IUPAC Name

(4-acetylphenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-15(22)16-11-13-20(14-12-16)24-21(23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIQESSYWPXHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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